6-Ethenylpyridine-2-carbaldehyde
Overview
Description
6-Ethenylpyridine-2-carbaldehyde is an organic compound characterized by the presence of an ethenyl group attached to the pyridine ring at the 6th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position. The ethenyl group can be introduced via a Heck reaction, where the 2-formylpyridine undergoes a palladium-catalyzed coupling with an appropriate vinyl halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Ethenylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethenyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 6-Ethenylpyridine-2-carboxylic acid.
Reduction: 6-Ethenylpyridine-2-methanol.
Substitution: 6-Bromoethenylpyridine-2-carbaldehyde.
Scientific Research Applications
6-Ethenylpyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: It is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 6-Ethenylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further participate in biochemical pathways. The ethenyl group can undergo polymerization or cross-linking reactions, contributing to the formation of complex molecular structures.
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Lacks the ethenyl group, making it less versatile in certain synthetic applications.
6-Methylpyridine-2-carbaldehyde:
6-Bromoethenylpyridine-2-carbaldehyde: A halogenated derivative with different reactivity and potential for further functionalization.
Uniqueness: 6-Ethenylpyridine-2-carbaldehyde is unique due to the presence of both an ethenyl and an aldehyde group, providing a versatile platform for various chemical transformations and applications. Its dual functionality allows for diverse reactivity, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
6-ethenylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPXAKSXUHFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663729 | |
Record name | 6-Ethenylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579500-16-6 | |
Record name | 6-Ethenylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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